

# An In-depth Technical Guide to Ethyl thiazol-2-ylglycinate

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## Compound of Interest

Compound Name: Ethyl thiazol-2-ylglycinate

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## Abstract

This technical guide provides a comprehensive overview of **Ethyl thiazol-2-ylglycinate**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and potential applications. Particular emphasis is placed on providing detailed experimental procedures and structured data presentation to facilitate its use in a research and development setting.

## Chemical Identity and Properties

**Ethyl thiazol-2-ylglycinate**, systematically named Ethyl 2-(thiazol-2-yl)acetate, is a chemical compound with the CAS Registry Number 141704-11-2. Its structure features a thiazole ring substituted at the 2-position with an ethyl acetate group.

## Physicochemical Data

The following table summarizes the key physicochemical properties of Ethyl 2-(thiazol-2-yl)acetate. Data for the closely related and well-characterized benzofused analogue, Ethyl 2-(benzo[d]thiazol-2-yl)acetate, is also provided for comparative purposes.

Property	Ethyl 2-(thiazol-2-yl)acetate	Ethyl 2-(benzo[d]thiazol-2-yl)acetate
CAS Number	141704-11-2	29182-42-1[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> S	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub> S[1]
Molecular Weight	171.22 g/mol [2]	221.28 g/mol [1]
Appearance	-	Colorless to light yellow liquid[1]
Boiling Point	-	145 °C / 1.5 mmHg[1]
Density	-	1.260 ± 0.06 g/cm <sup>3</sup> (Predicted) [1]
Refractive Index	-	1.58 (Predicted)[1]
Solubility	-	Soluble in ethanol, ether[1]

Note: Specific experimental data for the physical properties of Ethyl 2-(thiazol-2-yl)acetate are not readily available in the cited literature. The data for the benzofused analogue is provided as a reference.

## Spectroscopic Data

The structural elucidation of Ethyl 2-(thiazol-2-yl)acetate is supported by various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Spectroscopy	Data for Ethyl 2-(thiazol-2-yl)acetate and related compounds
<sup>1</sup> H NMR	Expected signals for the ethyl group (triplet and quartet) and the thiazole ring protons. For the related Ethyl 2-amino-4-thiazoleacetate, characteristic peaks are observed at $\delta$ 6.30 (s, 1H, thiazole-H), 4.17 (q, 2H, -OCH <sub>2</sub> -), 3.54 (s, 2H, -CH <sub>2</sub> -), and 1.26 (t, 3H, -CH <sub>3</sub> ) ppm.
<sup>13</sup> C NMR	Expected signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the thiazole ring. For Ethyl 2-amino-4-thiazoleacetate, signals appear around $\delta$ 168.8 (C=O), 150.2 (thiazole C2), 135.1 (thiazole C4), 101.9 (thiazole C5), 60.9 (-OCH <sub>2</sub> -), and 14.2 (-CH <sub>3</sub> ) ppm.
Mass Spec.	For the related Ethyl 2-amino-4-thiazoleacetate, the molecular ion peak [M] <sup>+</sup> is observed at m/z 186. Key fragments are observed at m/z 113 and 114.
Infrared (IR)	Expected characteristic absorption bands for the C=O stretch of the ester (around 1730-1750 cm <sup>-1</sup> ) and vibrations of the thiazole ring. For the related Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate, a strong C=O stretching vibration is reported at 1732 cm <sup>-1</sup> .

## Synthesis of Ethyl 2-(thiazol-2-yl)acetate

The synthesis of Ethyl 2-(thiazol-2-yl)acetate can be achieved through several synthetic routes, with the Hantzsch thiazole synthesis being a common and versatile method for constructing the thiazole ring. This typically involves the condensation of an  $\alpha$ -haloketone or  $\alpha$ -haloester with a thioamide.

## Experimental Protocol: Modified Hantzsch Synthesis

This protocol is adapted from general procedures for the synthesis of thiazole derivatives.

Materials:

- Thioacetamide
- Ethyl bromopyruvate
- Ethanol
- Sodium bicarbonate
- Diethyl ether
- Magnesium sulfate
- Standard laboratory glassware and purification apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in absolute ethanol.
- To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Ethyl 2-(thiazol-2-yl)acetate.

## Applications in Drug Development and Research

Thiazole-containing compounds are a significant class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities. **Ethyl thiazol-2-ylglycinate** and its derivatives serve as important building blocks in the synthesis of more complex molecules with potential therapeutic applications.

### Role as a Synthetic Intermediate

The ester functionality of Ethyl 2-(thiazol-2-yl)acetate provides a reactive handle for various chemical transformations, including hydrolysis, amidation, and reduction. The thiazole ring itself can undergo further functionalization. This versatility makes it a valuable precursor for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

The general workflow for utilizing Ethyl 2-(thiazol-2-yl)acetate as a scaffold in drug discovery is depicted below.



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Caption: Drug discovery workflow utilizing **Ethyl thiazol-2-ylglycinate**.

### Potential Biological Activities

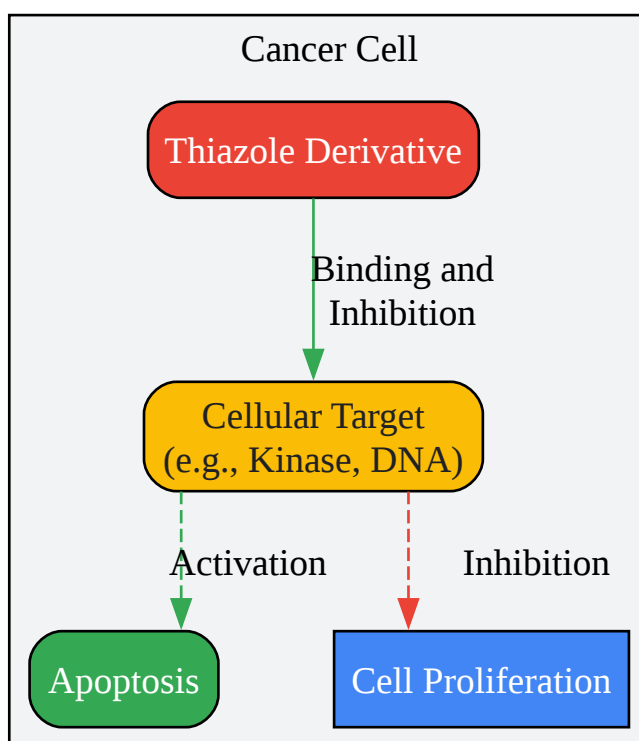
While specific biological data for Ethyl 2-(thiazol-2-yl)acetate is limited in the public domain, the thiazole moiety is a well-known pharmacophore. Derivatives of thiazole have been reported to possess a broad spectrum of activities, including:

- Antimicrobial
- Anticancer

- Anti-inflammatory

For instance, some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by modulating various signaling pathways. The general mechanism of action for such compounds often involves the inhibition of key enzymes or the disruption of cellular processes essential for pathogen or cancer cell survival.

A simplified representation of a potential mechanism of action for a thiazole-based anticancer agent is shown below.



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Caption: Potential anticancer mechanism of a thiazole derivative.

## Conclusion

**Ethyl thiazol-2-ylglycinate** (CAS: 141704-11-2) is a valuable heterocyclic building block for synthetic and medicinal chemistry. This guide has provided a consolidated resource of its known properties, a plausible synthetic protocol, and an overview of its potential applications in drug discovery and development. The provided data and workflows are intended to support

researchers and scientists in their endeavors to explore the full potential of this and related thiazole-containing molecules. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this particular compound.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl thiazol-2-ylglycinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15223357#cas-number-for-ethyl-thiazol-2-ylglycinate]

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